molecular formula C6H12 B14741258 Propylcyclopropane CAS No. 2415-72-7

Propylcyclopropane

Cat. No.: B14741258
CAS No.: 2415-72-7
M. Wt: 84.16 g/mol
InChI Key: MWVPQZRIWVPJCA-UHFFFAOYSA-N
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Description

Propylcyclopropane, also known as 1-cyclopropylpropane, is an organic compound with the molecular formula C₆H₁₂. It consists of a cyclopropane ring attached to a propyl group. This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylcyclopropane can be synthesized through various methods, including the cyclopropanation of alkenes. One common method involves the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with alkenes to form cyclopropanes . Another method involves the use of diazo compounds, such as diazomethane, which can react with alkenes under photolysis to form cyclopropanes .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and efficiency in producing cyclopropanes on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Propylcyclopropane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl alcohols or ketones, while reduction can produce cyclopropyl alkanes.

Mechanism of Action

The mechanism of action of propylcyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or carbenoids, which facilitate the cyclopropanation process. These intermediates interact with alkenes to form cyclopropane rings through concerted transition states .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring without any substituents.

    Methylcyclopropane: A cyclopropane ring with a methyl group attached.

    Ethylcyclopropane: A cyclopropane ring with an ethyl group attached.

Uniqueness

Propylcyclopropane is unique due to the presence of a propyl group, which influences its reactivity and physical properties compared to simpler cyclopropane derivatives. This structural variation allows for different applications and reactivity patterns in organic synthesis and other fields .

Properties

CAS No.

2415-72-7

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

propylcyclopropane

InChI

InChI=1S/C6H12/c1-2-3-6-4-5-6/h6H,2-5H2,1H3

InChI Key

MWVPQZRIWVPJCA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1

Origin of Product

United States

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